N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide
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Overview
Description
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 3-methoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This intermediate is reacted with morpholine to form the morpholinoethyl derivative. Finally, the phenylethanesulfonamide moiety is introduced through a sulfonation reaction using phenylethanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles such as solvent recycling and the use of environmentally benign reagents are often employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and chlorosulfonic acid (HSO3Cl) are employed for substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways. The compound may also interact with cellular receptors, leading to changes in signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-methoxyphenyl)-2-piperidinoethyl)-2-phenylethanesulfonamide
- N-(2-(3-methoxyphenyl)-2-pyrrolidinoethyl)-2-phenylethanesulfonamide
Uniqueness
N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-phenylethanesulfonamide is unique due to its morpholine ring, which imparts distinct physicochemical properties compared to its piperidine and pyrrolidine analogs. This uniqueness can influence its solubility, stability, and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-26-20-9-5-8-19(16-20)21(23-11-13-27-14-12-23)17-22-28(24,25)15-10-18-6-3-2-4-7-18/h2-9,16,21-22H,10-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYTIEYSMBFQCGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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